Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]benzenecarboxylate
Description
Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]benzenecarboxylate (CAS: 343376-24-9) is a nitro-substituted heterocyclic compound with the molecular formula C₁₃H₉N₃O₄S₂ and a molecular weight of 335.36 g/mol . It features a nitroimidazo[2,1-b]thiazole core linked via a sulfanyl group to a methyl benzoate ester.
Properties
IUPAC Name |
methyl 2-(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4S2/c1-20-12(17)8-4-2-3-5-9(8)22-10-11(16(18)19)15-6-7-21-13(15)14-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRZERRKOMUEQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=C(N3C=CSC3=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]benzenecarboxylate typically involves multiple steps, starting with the preparation of the nitroimidazole and thiazole intermediates. These intermediates are then coupled under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often involving the recycling of solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenecarboxylates.
Scientific Research Applications
Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]benzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of the nitroimidazole moiety.
Medicine: Explored for its potential use in drug development, particularly in targeting bacterial and parasitic infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]benzenecarboxylate involves its interaction with biological molecules. The nitroimidazole ring can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This makes it effective against certain bacteria and parasites.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: The benzoate ester in the target compound increases steric bulk and lipophilicity compared to analogs like the acetamide (CAS 339022-45-6) or acetate (CAS 339008-01-4). This may enhance membrane permeability but reduce solubility in aqueous media . The carbaldehyde-oxime moiety (CAS 339022-77-4) adds electrophilic reactivity, making it suitable for conjugation or further derivatization .
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